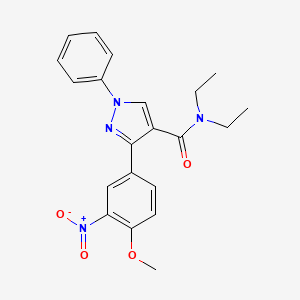

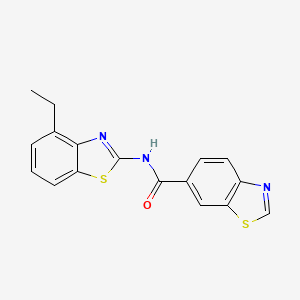

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

カタログ番号 B2365532

CAS番号:

882229-90-5

分子量: 394.431

InChIキー: YXKXGUVDJGQOQT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is related to a class of compounds used in the synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone . Entacapone is a drug used in the treatment of Parkinson’s disease .

Synthesis Analysis

The synthesis of related compounds involves amine-mediated demethylation of precursors under mild conditions . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The crystal structure of the isomer of entacapone, a significant human metabolite, has been established . NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton-coupled 13C spectra .Chemical Reactions Analysis

The scope of demethylation has been studied. Analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .科学的研究の応用

Synthesis and Derivative Formation

- Some derivatives of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and 4-(ethoxycarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which are structurally related to N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, have been synthesized. These derivatives were obtained by reacting the acids with SOCl2, transforming them into acyl chlorides, and then reacting with various diamines and diols to form bis-carboxamide derivatives and β-hydroxy esters, respectively. The structures of these compounds were elucidated using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods (Kasımoğulları, Maden, & Mert, 2012).

Antibacterial Properties

- N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, closely related to the chemical , have been synthesized and evaluated for potential antimicrobial properties. One such compound exhibited significant effectiveness against strains of pathogenic and opportunistic Staphylococcus aureus, indicating potential for use in antibacterial applications (Pitucha et al., 2011).

Applications in Medical Imaging

- Methoxy and fluorine analogs of related pyrazole carboxamides have been synthesized and evaluated for their potential in medical imaging, specifically in developing tracers for positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors. These studies indicate the potential utility of such compounds in biological imaging studies (Tobiishi et al., 2007).

Cytotoxic Evaluation

- Related pyrazole-1-carboxamide analogues have been synthesized and evaluated for cytotoxicity against breast cancer cell lines. Certain derivatives showed promising results, indicating potential applications in cancer research and therapy (Ahsan et al., 2018).

Antimicrobial Activity

- Investigations into 1H-pyrazole-3-carboxylic acid derivatives, similar to the compound , have shown the synthesis of novel compounds with demonstrated antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013).

Synthesis for CB1 Cannabinoid Receptor Study

- Studies involving the synthesis of radiolabeled compounds, closely related to N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, for the study of CB1 cannabinoid receptors in the animal brain using positron emission tomography, have been conducted. This signifies its importance in neurological research (Katoch-Rouse & Horti, 2003).

将来の方向性

特性

IUPAC Name |

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-4-23(5-2)21(26)17-14-24(16-9-7-6-8-10-16)22-20(17)15-11-12-19(29-3)18(13-15)25(27)28/h6-14H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXGUVDJGQOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)